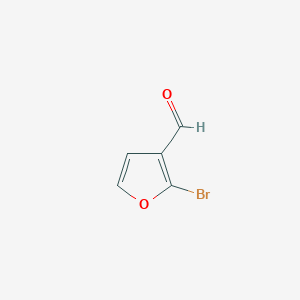

2-Bromofuran-3-carbaldehyde

描述

Overview of the Furan (B31954) Chemical Space and Halogenated Derivatives

Furan is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. atamanchemicals.com This fundamental structure is the parent of a vast class of compounds, collectively known as furans, which are integral to numerous areas of chemistry and biology. atamanchemicals.comresearchgate.net The furan ring system is a common motif in a variety of natural products and pharmacologically active compounds. researchgate.netijabbr.com Furan and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.net

The introduction of halogen atoms onto the furan ring significantly modifies its chemical reactivity and physical properties, giving rise to a diverse family of halogenated furan derivatives. These derivatives are crucial intermediates in organic synthesis. acs.org The bromine atom in bromofurans, for instance, can act as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. cymitquimica.comguidechem.com This reactivity is fundamental to the construction of complex molecular architectures.

Strategic Importance of 2-Bromofuran-3-carbaldehyde as a Synthetic Intermediate

This compound, with its CAS number 223557-24-2, holds a position of strategic importance as a synthetic intermediate. scbt.com The molecule's utility stems from the orthogonal reactivity of its two functional groups: the aldehyde and the bromine. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions, while the bromine atom at the 2-position is amenable to substitution, often via metal-catalyzed cross-coupling reactions. cymitquimica.com

This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. cymitquimica.comguidechem.com For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, while the bromine can be replaced with aryl, alkyl, or other functional groups. This versatility provides chemists with a powerful tool for molecular design and construction.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape reveals a growing interest in the applications of this compound. A notable trend is its use in the synthesis of biologically active compounds. For instance, it has been employed as a starting material in the preparation of novel compounds with potential therapeutic applications. chemimpex.com

Recent studies have demonstrated the utility of this compound in the synthesis of complex heterocyclic systems. For example, it has been used in copper-catalyzed reactions to produce trans-4,5-diamino-cyclopent-2-enones. acs.org Furthermore, its derivatives have been investigated as potential inhibitors of enzymes such as the plant plasma membrane H+-ATPase. frontiersin.orgnih.gov Another significant area of research involves its use in the synthesis of ligands for receptors in the central nervous system, highlighting its potential in the development of new neurological drugs. nih.gov

The ongoing exploration of this compound's reactivity and its incorporation into novel synthetic methodologies continues to expand its role as a key building block in organic chemistry.

Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 223557-24-2 scbt.com |

| Molecular Formula | C₅H₃BrO₂ scbt.com |

| Molecular Weight | 174.98 g/mol scbt.com |

| Alternate Names | 2-Bromo-3-furaldehyde scbt.com |

| Appearance | Not specified in the provided results |

| Boiling Point | Not specified in the provided results |

| Melting Point | Not specified in the provided results |

| Solubility | Not specified in the provided results |

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings |

| Organic Synthesis | Precursor for complex molecules | Utilized in copper-catalyzed reactions to form cyclopentenone derivatives. acs.org |

| Medicinal Chemistry | Synthesis of biologically active compounds | Starting material for potential therapeutic agents. chemimpex.com |

| Enzyme Inhibition | Development of enzyme inhibitors | Derivatives show inhibitory activity against plant plasma membrane H+-ATPase. frontiersin.orgnih.gov |

| Neuroscience | Synthesis of receptor ligands | Used to create ligands for central nervous system receptors. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-bromofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITDMCVJWXMMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626298 | |

| Record name | 2-Bromofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-24-2 | |

| Record name | 2-Bromofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromofuran 3 Carbaldehyde

Direct Halogenation Strategies for Furan-3-carbaldehyde

Direct halogenation of furan-3-carbaldehyde presents a straightforward approach to 2-Bromofuran-3-carbaldehyde. However, the inherent reactivity of the furan (B31954) ring towards electrophiles necessitates carefully controlled conditions to achieve the desired 2-position bromination selectively.

Selective Bromination Protocols Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely employed reagent for the selective bromination of furan and its derivatives. researchgate.netaskfilo.comnih.govsci-hub.se The reaction of furan with NBS typically leads to bromination at the 2-position. askfilo.com In the context of substituted furans, the regioselectivity is influenced by the electronic nature of the existing substituents. For instance, the bromination of 2-acetylfuran (B1664036) with NBS can lead to the formation of the corresponding 5-bromo derivative. iaea.org While specific studies on the direct NBS bromination of furan-3-carbaldehyde to yield this compound are not extensively detailed in the provided results, the general reactivity patterns of furans with NBS suggest its potential for this transformation under optimized conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) and can be scaled up for larger preparations. sci-hub.se

Alternative Brominating Agents and Reaction Conditions

Besides NBS, other brominating agents have been utilized for the halogenation of furans. Molecular bromine (Br₂) is a fundamental reagent, though its use can sometimes lead to a mixture of mono- and di-brominated products due to its high reactivity. chemicalbook.com The reaction of furan with bromine in various solvents can lead to different products, including addition and substitution products, depending on the conditions. cdnsciencepub.com For example, bromination of furan in carbon tetrachloride can yield a mixture of 2-bromofuran (B1272941) and 2,5-dibromofuran. cdnsciencepub.com

More selective and milder brominating agents have been developed. For instance, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) has been used for the efficient and highly selective monobromination of 2-furfural under solvent-free conditions. chemicalbook.com Pyridinium tribromide is another mild and more selective equivalent of bromine used for the oxidation and halogenation of furans. thieme-connect.com The use of a bromine-acetic acid mixture has also been reported for the regioselective bromination of a furan ring attached to a larger molecular scaffold. scispace.com The choice of solvent and temperature are critical parameters in controlling the regioselectivity of the bromination reaction.

Regioselective Functionalization of Bromofurans

An alternative and often more controlled strategy for the synthesis of this compound involves the introduction of the formyl group onto a pre-existing bromofuran skeleton. This approach leverages the directing effects of the bromine substituent and the furan ring's inherent reactivity to achieve the desired substitution pattern.

Directed Ortho Metalation (DoM) and Formylation Pathways

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the case of 3-bromofuran (B129083), the bromine atom can direct metalation to the adjacent C2 position. This is typically achieved using a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures. thieme-connect.com The resulting 3-bromo-2-lithiated furan is a potent nucleophile that can be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group and yield 3-bromo-2-formylfuran (an isomer of the target compound). thieme-connect.comchemicalbook.com One study reported a 41% yield for this transformation.

While this specific example leads to the 2-formyl isomer, the principles of DoM are crucial in understanding how to selectively functionalize specific positions on the furan ring. The choice of the directing group and the reaction conditions are paramount in determining the site of metalation and subsequent functionalization. baranlab.org

Vilsmeier-Haack Formylation in Deuterated Analogues

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgjk-sci.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. jk-sci.com This reagent then acts as the electrophile in an aromatic substitution reaction. The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order pyrrole (B145914) > furan > thiophene. jk-sci.com

Recent advancements have focused on catalytic versions of this reaction and its application in isotopic labeling. For instance, a catalytic Vilsmeier-Haack reaction has been developed for the C1-deuterated formylation of indoles using DMF-d7 as the deuterium (B1214612) source. nih.gov This highlights the potential for fine-tuning the Vilsmeier-Haack reaction for specific applications, including the synthesis of isotopically labeled aldehydes. While direct Vilsmeier-Haack formylation of 2-bromofuran to produce this compound is not explicitly detailed, the high reactivity of the furan ring suggests that this reaction could be a viable, albeit potentially challenging, route requiring careful optimization to control regioselectivity.

Scalable Synthetic Approaches and Process Optimization for this compound Production

For the practical production of this compound, scalable and optimized synthetic routes are essential. Research has been conducted on scalable procedures for key intermediates like 2-bromofuran. A reported method for preparing 2-bromofuran on a 20 to 50-gram scale utilizes NBS in DMF, which notably avoids extractive workup and chromatographic purification, simplifying the process. sci-hub.se

The formylation of 3-bromofuran via lithiation with LDA and subsequent quenching with DMF has been demonstrated, providing a pathway to a bromofuran aldehyde. thieme-connect.comchemicalbook.com Optimization of such processes involves careful control of reaction parameters. For instance, in a related lithiation-formylation of 3-bromofuran, it was found that using a small excess of LDA could lead to the formation of a bis-formylated side product. The reaction temperature was also critical, with lower temperatures (-40 to -50 °C) being chosen to minimize the formation of colored impurities, even though the reaction could proceed at higher temperatures. thieme-connect.com The choice of solvent, such as using 2-MeTHF instead of other ethers, can also lead to improved phase separation during workup and higher isolated yields. thieme-connect.com These optimization principles are directly applicable to developing a robust and scalable synthesis of this compound.

Exploration of the Chemical Reactivity Profile of 2 Bromofuran 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety of 2-Bromofuran-3-carbaldehyde

The aldehyde group is one of the most reactive sites in the this compound molecule, readily undergoing oxidation, reduction, and condensation reactions.

Oxidative Derivatizations Leading to Carboxylic Acids

The aldehyde functional group of this compound can be efficiently oxidized to the corresponding carboxylic acid, yielding 3-bromofuran-2-carboxylic acid. A common and effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) as the oxidizing agent in the presence of a chlorine scavenger to prevent side reactions.

A documented procedure involves treating a solution of this compound and a scavenger like 2-methyl-2-butene (B146552) in a tert-butanol (B103910) solvent system. A buffered aqueous solution of sodium chlorite and sodium dihydrogen phosphate (B84403) is added dropwise at room temperature. The reaction is typically stirred overnight to ensure complete conversion. Following an acidic workup and extraction, the desired 3-bromofuran-2-carboxylic acid can be isolated and purified by recrystallization.

Table 1: Oxidation of this compound

| Reagents | Solvent | Conditions | Product | Ref |

|---|

Reductive Pathways to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, forming (2-bromofuran-3-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for this purpose, as it selectively reduces aldehydes and ketones without affecting many other functional groups. ugm.ac.id The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.idmdpi.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with water protonates the resulting alkoxide to yield the alcohol. mdpi.com While a specific documented reduction of this compound is not detailed in the provided results, the reduction of other furan (B31954) aldehydes like furfural (B47365) using NaBH₄ establishes a clear precedent for this transformation. ugm.ac.id

Table 2: Representative Reduction of Furan Aldehydes

| Substrate | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Furfural | Sodium borohydride (NaBH₄) | Ethanol | Room temperature, 15 min, ultrasound irradiation | Furfuryl alcohol | ugm.ac.id |

Condensation Reactions and Imine Formation

The electrophilic carbon of the aldehyde group readily reacts with carbon-based nucleophiles and amines to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base like piperidine. nih.govsciensage.info The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. nih.gov Furan aldehydes are known to participate in Knoevenagel condensations. For instance, various aldehydes, including thiophene-2-carboxaldehyde and indole-3-carboxaldehyde, react with active methylene compounds in ethanol at room temperature to give the corresponding condensation products in high yields. sciensage.info

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compressbooks.pub This method is highly valuable as it forms the double bond at a specific, fixed location. pressbooks.publibretexts.org The reaction involves the nucleophilic attack of the ylide on the aldehyde, forming a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. organic-chemistry.orgpressbooks.pub

Imine (Schiff Base) Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. dergipark.org.trresearchgate.net This reaction is typically a condensation process where the amine adds to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine. dergipark.org.tr This reaction is often carried out by simply refluxing the aldehyde and amine in a solvent like methanol or ethanol. acgpubs.org For example, 5-bromofuran-2-carbaldehyde reacts with 4-nitrobenzene-1,2-diamine in refluxing methanol to produce the corresponding Schiff base. acgpubs.org

Table 3: Representative Condensation and Imine Formation Reactions with Furan Aldehydes

| Reaction Type | Furan Aldehyde | Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Knoevenagel | Benzaldehyde (model) | Malononitrile, Piperidine | Ethanol, Reflux | α,β-Unsaturated nitrile | mdpi.com |

| Schiff Base | 5-Bromofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol, Reflux (5 hours) | Imine (Schiff Base) | acgpubs.org |

Reactivity of the Furan Heterocycle in this compound

The furan ring in this compound is an electron-rich aromatic system, but its reactivity is significantly modulated by the two electron-withdrawing substituents.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan itself undergoes electrophilic aromatic substitution more readily than benzene (B151609), with reactions typically occurring at the C2 or C5 position due to the superior stabilization of the intermediate carbocation. pearson.compearson.com However, in this compound, both the bromo group and the formyl (aldehyde) group are deactivating. The halogen is an ortho-, para- (i.e., C5) director, while the aldehyde is a meta- (i.e., C4 or C5) director.

For furans substituted with electron-withdrawing groups, further electrophilic substitution, such as bromination, preferentially occurs at the vacant C5 position. pharmaguideline.com Milder nitrating agents, like acetyl nitrate, are typically required for the nitration of furan to avoid ring-opening or polymerization. pharmaguideline.comsemanticscholar.org Direct nitration of furan derivatives has been achieved using nitric acid in trifluoroacetic anhydride. semanticscholar.org Given the combined deactivating and directing effects of the C2-bromo and C3-formyl groups, any electrophilic substitution on this compound would be expected to be challenging and would most likely occur at the C5 position.

Nucleophilic Displacement of the Bromine Atom

The bromine atom at the C2 position of the furan ring is susceptible to displacement, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method has been used to synthesize a variety of 2-arylfurans from 2-bromofuran (B1272941) with moderate to good yields. researchgate.net Typical conditions involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and a base such as potassium carbonate in a solvent mixture like DMF/water. sci-hub.se

Sonogashira Coupling: This reaction couples the bromofuran with a terminal alkyne, also using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base like an amine. For example, a brominated furan derivative was successfully coupled with phenylethyne using a PdCl₂(PPh₃)₂ catalyst, copper(I) iodide (CuI), and a THF/triethylamine solvent system.

Table 4: Cross-Coupling Reactions on Bromofuran Substrates

| Reaction Type | Substrate | Coupling Partner | Catalyst(s) / Base | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromofuran | Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF/H₂O, 75–85 °C | 2-Phenylfuran | sci-hub.se |

| Suzuki-Miyaura | 2-Bromofuran | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF/H₂O, 75–85 °C | 2-(4-Methoxyphenyl)furan | sci-hub.se |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comrsc.org this compound, with its reactive carbon-bromine bond, is an excellent substrate for these transformations, enabling the introduction of various functional groups onto the furan core.

Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl halides. researchgate.netresearchgate.net The Suzuki-Miyaura and Sonogashira reactions are prominent examples, widely used for the synthesis of complex organic molecules. rsc.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed in the provided results, the successful application of Suzuki-Miyaura reactions to other bromofurans suggests its applicability. researchgate.net For instance, 2-bromofuran has been successfully coupled with various arylboronic acids to produce 2-arylfurans in moderate to good yields. researchgate.net This reaction is typically carried out using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride in a suitable solvent system. researchgate.net

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netuni-rostock.de This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.net Research has demonstrated the successful Sonogashira coupling of 3-bromofuran (B129083) with trimethylsilylacetylene, highlighting the feasibility of this reaction on the furan ring system. uni-rostock.de The choice of ligand for the palladium catalyst can significantly influence the reaction's success, with bulky electron-rich phosphine (B1218219) ligands often providing superior results. uni-rostock.de

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromofurans

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| 2-Bromofuran | Arylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 2-Arylfuran | Moderate to Good |

| 3-Bromofuran | Trimethylsilylacetylene | Pd catalyst / Ligand | 3-(Trimethylsilylethynyl)furan | Up to 78% |

Beyond palladium, other transition metals can also facilitate carbon-carbon bond formation. utexas.edu Iron-catalyzed coupling reactions, for instance, have been shown to be effective for the synthesis of alkyl-substituted furans. researchgate.net While palladium catalysis is often preferred for aryl couplings, iron catalysts can provide a more efficient route for introducing alkyl groups. researchgate.net The use of various transition metals expands the toolbox for modifying halogenated furans, allowing for the synthesis of a wider range of derivatives. nih.goveie.gr

Photochemical Reactivity and Transformations of Halogenated Furancarbaldehydes

The study of the photochemical behavior of organic molecules provides insights into their excited-state properties and potential for light-induced reactions. chemrxiv.org For halogenated compounds, photochemical reactions can lead to the formation of radical intermediates, which can then undergo various transformations. uniovi.esnih.gov

Recent research has highlighted the role of halogen-bonding interactions in photochemical processes. uniovi.es This interaction between a halogen atom and a Lewis base can facilitate the generation of radical species upon irradiation. uniovi.esuniovi.es In the context of halogenated furans, this could open up pathways for novel photochemical cross-coupling reactions. For instance, the photochemical reaction of alkenyl halides with thiols has been shown to proceed through the formation of a halogen-bonding complex, leading to the formation of vinyl sulfides. uniovi.es

While specific photochemical studies on this compound are not detailed in the provided search results, the general principles of halogenated organic compound photochemistry suggest that it could undergo transformations such as C-Br bond cleavage upon UV irradiation. copernicus.org This could lead to the formation of a furyl radical, which could then participate in various radical-mediated reactions. The presence of the aldehyde group could also influence the photochemical reactivity, potentially leading to intramolecular reactions or acting as a site for intermolecular interactions.

Design and Synthesis of Novel Derivatives and Analogues of 2 Bromofuran 3 Carbaldehyde

Structure-Activity Relationship (SAR) Focused Derivatization

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For derivatives of 2-bromofuran-3-carbaldehyde, structure-activity relationship (SAR) studies guide the design of new analogues with enhanced potency or selectivity for a particular biological target.

Researchers have explored the SAR of this compound series by introducing various substituents and evaluating their effects. For instance, in the development of HIV-1 entry inhibitors, the phenyl ring attached to the furan (B31954) core was systematically substituted to derive a comprehensive SAR. It was found that a carboxylic acid group on this phenyl ring is crucial for anti-HIV-1 activity. nih.gov The addition of hydrophobic substituents at other positions on the phenyl ring had moderate effects, sometimes reducing the anti-HIV-1 activity. nih.gov

In another study focusing on inhibitors of plant plasma membrane H+-ATPase, analogues of a related compound were synthesized by modifying both the furan and an attached rhodanine (B49660) ring. frontiersin.org This systematic approach helps to identify the key structural features responsible for the observed biological effects. frontiersin.orgresearchgate.net

The following table summarizes selected examples of SAR-focused derivatization:

| Parent Compound | Modification | Resulting Derivative Class | Key SAR Finding | Reference |

| 2-Aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan | Substitution on the 2-aryl group | Substituted phenylfuran derivatives | A carboxylic acid on the phenyl ring is essential for anti-HIV-1 activity. | nih.gov |

| (Z)-5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one | Replacement of the rhodanine ring and substitution on the furan ring | Various five-membered heterocycle rings | Explores the contribution of different ring systems to inhibitory activity. | frontiersin.org |

Furan-Ring Modified Analogues

Modifications to the central furan ring of this compound lead to a variety of analogues with altered electronic and steric properties. These modifications often involve the transformation of the aldehyde group into other functional groups, which then serve as handles for further synthetic manipulations.

Substituted Furan-3-Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-bromofuran-3-carboxylic acid. This transformation is a key step in the synthesis of more complex derivatives. A common method for this oxidation involves the use of sodium chlorite (B76162) and sodium dihydrogen phosphate (B84403) in the presence of a scavenger like 2-methyl-2-butene (B146552). chemicalbook.com

Once formed, the carboxylic acid can be converted to its corresponding ester, which is often easier to purify. scholaris.ca These furan-3-carboxylic acid derivatives serve as important intermediates. For example, lithiation at the C-2 position of 3-furoic acid derivatives allows for the introduction of various substituents. scholaris.ca

A summary of a typical synthesis is presented below:

| Starting Material | Reagents | Product | Reference |

| This compound | Sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene | 2-Bromofuran-3-carboxylic acid | chemicalbook.com |

Furan-3-Methanol and Related Alcohol Derivatives

Reduction of the aldehyde group in this compound and its derivatives leads to the corresponding furan-3-methanol compounds. georganics.sk These alcohols are valuable building blocks in organic synthesis. For instance, the reduction of 5-(4-aminophenyl)furan-2-carbaldehyde (B581958) with sodium borohydride (B1222165) yields [5-(4-aminophenyl)furan-2-yl]methanol.

These alcohol derivatives can be further functionalized. The hydroxyl group can be used to form ethers or esters, or it can participate in coupling reactions to build larger molecules. Furan-3-methanol itself is a versatile starting material for the synthesis of various biologically active compounds. georganics.sk

Aldehyde-Functionalized Derivatives

The aldehyde group is a highly reactive functional group that readily undergoes condensation reactions with various nucleophiles to form a wide range of derivatives, including Schiff bases, hydrazones, and oximes.

Schiff Bases and Related Imine Compounds

Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. researchgate.net This reaction is a straightforward way to introduce nitrogen-containing functionalities into the this compound scaffold. For example, the reaction of 5-bromofuran-2-carbaldehyde with 3-amino-1H-1,2,4-triazole in methanol (B129727) yields the corresponding Schiff base. jmchemsci.com Similarly, condensation with 4-nitrobenzene-1,2-diamine produces furan-based Schiff bases. acgpubs.org

These Schiff bases can be valuable intermediates for the synthesis of other heterocyclic systems. For example, cyclocondensation of Schiff bases derived from 5-bromofuran-2-carboxyhydrazide with thioglycolic acid yields 4-oxo-thiazolidine derivatives. primescholars.com

The table below provides examples of Schiff base synthesis:

| Aldehyde | Amine | Product | Reference |

| 5-Bromofuran-2-carbaldehyde | 3-Amino-1H-1,2,4-triazole | N-((5-bromofuran-2-yl)methylene)-1H-1,2,4-triazol-3-amine | jmchemsci.com |

| 5-Bromofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | N1-((5–bromofuran–2-yl) methylene)–5-nitrobenzene-1,2-diamine | acgpubs.org |

Hydrazone and Oxime Derivatives

The reaction of aldehydes with hydrazines or hydroxylamine (B1172632) leads to the formation of hydrazones and oximes, respectively. nih.gov These reactions are generally straightforward and provide stable derivatives.

Hydrazones derived from furan aldehydes have been investigated for their biological activities. For instance, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were synthesized from 5-bromofuran-2-carbaldehyde and evaluated as inhibitors of the SARS-CoV-2 main protease. nih.gov The synthesis involves the condensation of an intermediate aryl-substituted furan-2-carbaldehyde with a substituted thiosemicarbazide. nih.gov

The formation of oximes and hydrazones is a reversible reaction, and the stability of the product depends on the reaction conditions and the structure of the reactants. nih.gov While the synthesis of oximes and hydrazones from unreactive carbonyl compounds can require high pressure, the aldehyde group in this compound is generally reactive enough for these transformations to occur under milder conditions. google.com

The unique substitution pattern of this compound, featuring both a reactive aldehyde group and a bromine atom on a furan ring, makes it a valuable precursor for constructing intricate molecular frameworks. These functional groups allow for a variety of chemical transformations, enabling the synthesis of annulated and fused heterocyclic structures.

Anthrafuran-3-carboxamides and Their Analogues

Anthra[2,3-b]furan-3-carboxamides are a class of compounds that have been investigated for their potential antitumor properties. nih.gov The synthesis of these complex molecules typically involves building the furan ring onto a pre-existing anthraquinone (B42736) core. A common method begins with the condensation of a substituted 1,4-dihydroxyanthraquinone with reagents like ethyl acetoacetate (B1235776) to form the ethyl anthra[2,3-b]furan-3-carboxylate intermediate. nih.govreactionbiology.com This ester is then hydrolyzed to the corresponding carboxylic acid. nih.gov

Activation of the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, allows for subsequent amidation with various amines to yield the final anthra[2,3-b]furan-3-carboxamides. nih.govreactionbiology.com Researchers have synthesized a series of these compounds by reacting the activated carboxylic acid with mono-Boc protected cyclic diamines, followed by deprotection to yield water-soluble salts. nih.gov

While the predominant synthetic routes start from anthraquinones, the structure of this compound presents a theoretical opportunity for a convergent synthesis approach. A hypothetical pathway could involve a Diels-Alder reaction, where the furan ring of a suitably modified this compound derivative acts as the diene. Reaction with a naphthoquinone-like dienophile could, in principle, construct the central ring of the anthracene (B1667546) system, leading to the anthrafuran core. This alternative strategy highlights the potential utility of the furan scaffold in building complex polycyclic aromatic systems.

Table 1: Synthesis of Antitumor Anthra[2,3-b]furan-3-carboxamides

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Heterocyclization | 1,4-dihydroxy-2,3-dichloroanthraquinone, Ethyl acetoacetate | K₂CO₃, DMSO, 125 °C | Ethyl 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylate | nih.gov |

| 2. Hydrolysis | Ethyl anthra[2,3-b]furan-3-carboxylate derivative | Trifluoroacetic acid | 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid | nih.gov |

| 3. Acyl Chloride Formation | Anthra[2,3-b]furan-3-carboxylic acid derivative | Thionyl chloride, Benzene (B151609) (reflux) | Anthra[2,3-b]furan-3-carbonyl chloride | nih.gov |

| 4. Amidation | Anthra[2,3-b]furan-3-carbonyl chloride, Various amines (e.g., mono-Boc protected diamines) | - | Boc-protected Anthra[2,3-b]furan-3-carboxamides | nih.govreactionbiology.com |

Benzofuran (B130515) and Dihydrobenzofuran Systems

The synthesis of benzofuran and dihydrobenzofuran derivatives is of great interest in medicinal chemistry. researchgate.net While many syntheses involve the cyclization of substituted phenols, an alternative and powerful strategy utilizes the furan ring as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) to construct the benzene ring. jocpr.com

This compound is a suitable precursor for such transformations. The furan ring can react with various dienophiles, particularly electron-deficient alkynes, to form a bicyclic adduct. This intermediate can then undergo aromatization, often through the elimination of a small molecule, to yield the benzofuran core. The bromine atom at the 2-position and the carbaldehyde at the 3-position of the starting material become substituents on the newly formed benzene ring, providing valuable handles for further functionalization.

For example, a general approach involves the reaction of a furan derivative with an alkyne. The resulting oxa-bridged cycloadduct can be treated with acid to facilitate dehydration and aromatization to the benzofuran product. Similarly, reaction with an alkene dienophile followed by subsequent oxidation or other transformations can lead to dihydrobenzofuran systems. organic-chemistry.org The versatility of this approach allows for the synthesis of a diverse library of substituted benzofurans and dihydrobenzofurans by simply varying the dienophile. acs.org

Table 2: General Diels-Alder Approach to Benzofuran Systems from Furan Scaffolds

| Reaction Type | Furan Derivative | Dienophile | Intermediate | Product |

|---|---|---|---|---|

| [4+2] Cycloaddition | This compound | Substituted Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Bicyclic oxa-adduct | Substituted Benzofuran |

Isotopic Labeling and Deuterated Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying metabolic pathways. buchem.com The synthesis of deuterated derivatives of this compound provides a means to probe the mechanisms of reactions involving this scaffold.

A documented strategy for introducing deuterium (B1214612) onto the furan ring starts with 2-bromofuran (B1272941). researchgate.net This approach can be adapted for this compound. A key method involves the reductive dehalogenation of the bromo-substituted furan using a deuterium source. For instance, the reaction of 2-bromofuran in the presence of zinc-copper couple and deuterated acid (DCl) in D₂O effectively replaces the bromine atom with a deuterium atom. researchgate.net This method provides a direct pathway to 2-deuterofuran-3-carbaldehyde.

Alternatively, if a deuterium atom is desired at a different position, a multi-step sequence can be employed. A Diels-Alder reaction of 2-bromofuran with a suitable dienophile can yield a bicyclic intermediate. researchgate.net Reductive debromination of this adduct with a deuterium source can install the label at a specific position. Subsequent retro-Diels-Alder reaction or further chemical manipulation can then yield the desired deuterated furan derivative. researchgate.net

These labeled compounds are crucial for kinetic isotope effect (KIE) studies, which can determine whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. They are also invaluable as internal standards in mass spectrometry-based quantitative analysis and for tracking the fate of the molecule in complex chemical or biological systems. buchem.comnih.gov

Advanced Spectroscopic and Spectrometric Characterization of 2 Bromofuran 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms. For 2-Bromofuran-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the two protons on the furan (B31954) ring.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two furan ring protons, H-4 and H-5, will appear as doublets due to their coupling to each other. Based on data from similar furan systems, the H-5 proton, being adjacent to the oxygen atom, is expected to resonate further downfield than the H-4 proton. The expected chemical shifts would be approximately δ 7.6 ppm for H-5 and δ 6.7 ppm for H-4. The coupling constant (JH4-H5) between these two protons is expected to be around 2.0 Hz.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.5 | s (singlet) | - |

| H-5 | ~7.6 | d (doublet) | ~2.0 |

| H-4 | ~6.7 | d (doublet) | ~2.0 |

| Predicted ¹H NMR data for this compound. |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear around δ 175-185 ppm. The carbon atom bearing the bromine (C-2) is also significantly deshielded and would likely resonate in the region of δ 125-135 ppm. The C-3 carbon, attached to the aldehyde group, is expected around δ 120-130 ppm. The remaining two furan ring carbons, C-5 and C-4, are predicted to have chemical shifts in the range of δ 150-155 ppm and δ 115-120 ppm, respectively. These predictions are based on analyses of related compounds such as 3-bromofuran-2-carbaldehyde (B86034) and 5-bromofuran-2-carbaldehyde. rsc.orgderpharmachemica.com

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 185 |

| C-5 | 150 - 155 |

| C-2 | 125 - 135 |

| C-3 | 120 - 130 |

| C-4 | 115 - 120 |

| Predicted ¹³C NMR data for this compound. |

Deuterium (B1214612) (²H) NMR spectroscopy is a valuable tool for studying reaction mechanisms and for site-specific labeling of molecules. While there are no specific reports on the ²H NMR of labeled this compound, the technique could be employed to probe reaction pathways involving this molecule. For instance, if the aldehyde proton were replaced with deuterium, a signal in the ²H NMR spectrum would confirm the position of the label. This method has been used in studies of related furan derivatives to investigate stereospecific deuterium incorporation.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of H-4 and H-5, confirming their adjacent positions on the furan ring. scbt.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would show correlations between H-4 and C-4, H-5 and C-5, and the aldehydic proton and the carbonyl carbon. This is crucial for the definitive assignment of the carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition.

ESI-HRMS is a soft ionization technique that allows for the accurate mass measurement of molecules with minimal fragmentation. For this compound (C₅H₃BrO₂), the expected monoisotopic mass can be precisely calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 174.9389 |

| [M+H]⁺ (for ⁸¹Br) | 176.9369 |

| [M+Na]⁺ (for ⁷⁹Br) | 196.9208 |

| [M+Na]⁺ (for ⁸¹Br) | 198.9188 |

| Predicted ESI-HRMS data for this compound. |

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups by probing the vibrational motions of molecules.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrations of particular bonds and functional groups.

For this compound, the key functional groups—the aldehyde, the furan ring, and the carbon-bromine bond—give rise to characteristic absorption bands. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1700-1670 cm⁻¹. This frequency is influenced by conjugation with the furan ring, which lowers the energy compared to a non-conjugated aldehyde. For instance, the C=O stretch in 3,3'-di(1,3-dioxolan-2-yl)-[2,2'-bifuran]-3-carbaldehyde is observed at 1673 cm⁻¹ rsc.org.

Other significant vibrations include the aromatic C-H stretching of the furan ring, typically found above 3100 cm⁻¹, and the furan ring stretching vibrations, which produce a series of bands in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan ether linkage usually appears between 1250 and 1020 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range, as seen in analogs like N1-((5–bromofuran–2-yl) methylene)–5-nitrobenzene-1,2-diamine, which shows a C-Br band at 599 cm⁻¹ acgpubs.org.

Table 1: Expected FTIR Vibrational Frequencies for this compound Data is based on characteristic frequencies of analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Furan Ring | 3150 - 3100 | Medium |

| C=O Stretch | Aldehyde | 1700 - 1670 | Strong |

| C=C Stretch | Furan Ring | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | Furan Ring | 1250 - 1020 | Strong |

| C-H in-plane bend | Furan Ring | 1150 - 1000 | Medium |

| C-Br Stretch | Bromo-group | 600 - 500 | Medium-Weak |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

In the Raman spectrum of this compound, the furan ring vibrations are expected to be particularly prominent. The symmetric stretching of the C=C bonds within the furan ring would yield a strong band. Studies on furan and its derivatives show characteristic ring vibrations between 1500 cm⁻¹ and 1000 cm⁻¹ researchgate.net. The C-Br stretch, while sometimes weak in FTIR, can produce a more distinct signal in Raman spectroscopy. The aldehyde C=O stretch is also observable, though typically weaker than in the corresponding IR spectrum. The analysis of Raman spectra, often in conjunction with theoretical density functional theory (DFT) calculations, allows for a detailed assignment of vibrational modes d-nb.info.

Table 2: Predicted Key Raman Shifts for this compound Predictions are based on the analysis of furan and its derivatives.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Furan Ring | 3150 - 3100 | Medium |

| C=O Stretch | Aldehyde | 1700 - 1670 | Medium-Weak |

| C=C Stretch (symmetric) | Furan Ring | 1500 - 1450 | Strong |

| Ring Breathing Mode | Furan Ring | ~1100 - 1000 | Strong |

| C-Br Stretch | Bromo-group | 600 - 500 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction is a prerequisite. However, literature suggests that the synthesis of this specific compound is challenging, and it has been described as an "unknown compound" in some studies, implying that no crystal structure has been reported acs.org.

In the absence of direct experimental data, predictions about its solid-state structure can be made based on analogs. For example, the crystal structure of 2,2′-bifuran-3,3′-dicarbaldehyde reveals that the furan rings and aldehyde groups are nearly coplanar, which maximizes conjugation rsc.org. It is expected that this compound would also adopt a largely planar conformation. The orientation of the aldehyde group relative to the furan ring (O,O-cis vs. O,O-trans) is influenced by intramolecular interactions and crystal packing forces. Theoretical calculations on related benzoyl derivatives of furan suggest that the O,O-trans conformation is often more stable psu.edu. The bromine atom would lie in the plane of the furan ring, with C-Br and C-C bond lengths consistent with those of other brominated aromatic systems.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The technique is particularly useful for analyzing conjugated systems and identifying chromophores—the parts of a molecule responsible for light absorption.

The chromophoric system in this compound consists of the furan ring conjugated with the carbonyl group of the aldehyde. This extended π-system is expected to give rise to intense π→π* transitions. Based on data from similar furan-based compounds, these transitions would likely result in a maximum absorption wavelength (λmax) in the UV region acs.org. For instance, Schiff bases derived from 5-bromofuran-2-carbaldehyde exhibit π→π* transitions acgpubs.org.

A second, typically much weaker, absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed. This transition is formally forbidden and often appears as a shoulder on the tail of the more intense π→π* band. The bromine atom, as a substituent, can cause a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and its influence on the molecular orbitals of the chromophore.

Table 3: Expected Electronic Transitions for this compound

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity |

| π → π | Furan-carbonyl conjugated system | ~250 - 300 | High |

| n → π | Carbonyl group (C=O) | ~300 - 350 | Low |

Computational and Theoretical Chemistry Studies on 2 Bromofuran 3 Carbaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the chemical behavior of 2-Bromofuran-3-carbaldehyde. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's electronic distribution and energy landscape.

Density Functional Theory (DFT) is a robust computational method widely used for its favorable balance of accuracy and computational cost in studying organic molecules. researchgate.net The first step in a computational analysis is geometry optimization, where the arrangement of atoms corresponding to the lowest energy state—the most stable conformation—is determined. stackexchange.com For this compound, this process involves iteratively adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. researchgate.net

DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can accurately predict the molecule's three-dimensional structure. researchgate.netnih.gov Once the optimized geometry is obtained, further calculations can determine its vibrational frequencies to confirm that the structure is a true minimum on the potential energy surface. researchgate.net These optimized structures serve as the foundation for calculating energy profiles of potential reactions, providing insight into the molecule's stability and thermodynamic properties. mdpi.com

Table 1: Typical Parameters for DFT Calculations on a Furan (B31954) Derivative

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | DFT (Density Functional Theory) | Primary quantum mechanical approach. |

| Functional | B3LYP or M06-2X | Approximation to the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) | Set of functions to build molecular orbitals. |

| Calculation Type | Geometry Optimization | Find the lowest energy molecular structure. |

| Solvation Model | PCM or SMD (optional) | Simulates the effect of a solvent environment. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. acadpubl.eu The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying charge distributions. malayajournal.org For this compound, MEP analysis would likely reveal regions of negative potential (colored red or yellow) around the electronegative oxygen atoms of the furan ring and the carbonyl group, indicating sites susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) would be expected near the hydrogen atoms, highlighting areas prone to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding chemical reactivity. mdpi.comacadpubl.eu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. malayajournal.org For this compound, the distribution of these orbitals would show where the molecule is most likely to interact with other reagents. Computational studies on similar furan derivatives show that charge transfer occurs within the molecule, and the HOMO-LUMO gap helps characterize its kinetic stability. acadpubl.eumalayajournal.org

Reaction Mechanism Elucidation through Computational Kinetics

Computational kinetics allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. rsc.org This involves mapping the entire potential energy surface of a reaction, from reactants to products, including the high-energy transition states.

A chemical reaction proceeds through a high-energy state known as the transition state (TS). smu.edu Identifying the geometry and energy of the TS is crucial for understanding a reaction's feasibility and rate. Using computational methods, the TS is located as a first-order saddle point on the potential energy surface. maxapress.com For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring, computational analysis can characterize the specific TS for each pathway.

The energy difference between the reactants and the transition state is the activation energy (Ea). According to Transition State Theory, a lower activation energy corresponds to a faster reaction rate. ox.ac.uk Calculations on related furan systems, such as in Diels-Alder reactions or acid-catalyzed cyclizations, demonstrate that DFT can reliably compute these energy barriers, helping to predict which reaction pathways are kinetically favored. chemrxiv.orgresearchgate.net

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Kinetic Favorability |

|---|---|---|---|---|

| Pathway A (e.g., Aldol (B89426) Condensation) | 0.0 | +22.5 | 22.5 | Moderate |

| Pathway B (e.g., Grignard Reaction) | 0.0 | +15.8 | 15.8 | High |

Reactions are rarely performed in the gas phase; the solvent can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. chemmethod.comresearchgate.net For reactions of this compound, modeling in different solvents could reveal shifts in activation energies and stabilization of charged intermediates, thereby explaining experimental outcomes. ucl.ac.uk

Many reactions also involve catalysts. Computational chemistry can model entire catalytic cycles, identifying all intermediates and transition states. For instance, in a potential metal-catalyzed cross-coupling reaction to modify the bromine substituent, each step—oxidative addition, transmetalation, and reductive elimination—can be modeled to understand the catalyst's role and identify the rate-determining step of the cycle. maxapress.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of Derivatives

Derivatives of this compound may have applications in medicinal chemistry, and computational tools are essential for predicting their biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. ijper.org This method is instrumental in drug discovery for screening potential drug candidates. nih.gov For derivatives of this compound, docking simulations would involve placing the derivative into the active site of a target protein and evaluating its binding affinity using a scoring function. asianpubs.orgresearchgate.net The results, often given as a binding energy, indicate how strongly the ligand interacts with the receptor. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds or pi-pi stacking, that contribute to this affinity. ijper.orgnih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. youtube.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. psu.eduresearchgate.net This provides a more realistic view of the binding event than the static picture offered by docking alone, helping to validate potential drug candidates derived from the this compound scaffold. nih.gov

Table 3: Example Molecular Docking Results for a Hypothetical Derivative

| Derivative ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative-01 | Protein Kinase A | -8.2 | LYS72, GLU91 | Hydrogen Bond |

| Derivative-02 | Protein Kinase A | -7.5 | VAL57, LEU173 | Hydrophobic |

| Derivative-01 | DNA Gyrase B | -9.1 | ASP73, ARG76 | Hydrogen Bond, Electrostatic |

Cheminformatics and Scaffold Analysis in Drug Discovery

The strategic application of computational tools and theoretical models in modern drug discovery has become indispensable for accelerating the identification and optimization of novel therapeutic agents. In this context, cheminformatics and scaffold analysis of this compound provide valuable insights into its potential as a foundational structure for the development of new drugs. The inherent structural features of this compound, namely the furan ring, a bromine atom, and an aldehyde group, offer multiple points for chemical modification, making it an attractive scaffold for library synthesis and subsequent screening.

The furan ring system is a prevalent motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its inclusion in a molecule can significantly influence its physicochemical properties and biological activity. The presence of a bromine atom and an aldehyde group on the furan ring of this compound further enhances its utility as a versatile building block in medicinal chemistry. These functional groups allow for a wide range of chemical transformations, enabling the systematic exploration of the chemical space around this scaffold.

Physicochemical Properties and Drug-Likeness

An essential aspect of early-stage drug discovery is the evaluation of a compound's physicochemical properties to assess its "drug-likeness." These properties, which include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are critical determinants of a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Computational tools are routinely employed to predict these properties for novel compounds.

For this compound, in silico predictions of its physicochemical properties suggest a favorable starting point for drug design. These predicted values can be compared against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 174.98 g/mol | < 500 g/mol |

| logP (o/w) | 1.5 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

This data is computationally generated and serves as an estimation.

The predicted properties of this compound fall well within the parameters of Lipinski's Rule of Five, indicating a good potential for oral bioavailability. This makes the scaffold an attractive starting point for the development of orally administered drugs.

Scaffold Hopping and Virtual Screening

The this compound core can be utilized in various cheminformatics strategies, including scaffold hopping and virtual screening, to identify novel bioactive compounds. Scaffold hopping involves the replacement of a core molecular structure with a different one while maintaining the spatial arrangement of key functional groups responsible for biological activity. The this compound scaffold, with its defined substitution pattern, can serve as a template for identifying bioisosteric replacements that may lead to improved potency, selectivity, or pharmacokinetic properties.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold can be used to generate focused libraries of virtual compounds by computationally enumerating a variety of substituents at the modifiable positions. These virtual libraries can then be screened against biological targets of interest to prioritize compounds for synthesis and experimental testing. The dual reactivity of the aldehyde and the bromine atom allows for the creation of a diverse set of derivatives for such screening efforts.

The exploration of derivatives of this compound in structure-activity relationship (SAR) studies is a key application of its scaffold. By systematically modifying the aldehyde and bromo-substituents, medicinal chemists can probe the interactions of these molecules with a biological target and develop a deeper understanding of the structural requirements for activity.

While specific, large-scale cheminformatics studies focused solely on this compound are not extensively documented in publicly available literature, the principles of scaffold analysis and the favorable predicted properties of this compound highlight its potential as a valuable starting point for drug discovery campaigns. The versatility of the furan scaffold, combined with the reactive handles provided by the bromine and aldehyde functionalities, makes this compound a promising platform for the generation of novel chemical entities with therapeutic potential.

Lack of Specific Research on Bioactive Scaffolds from this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research focused on the biological and medicinal applications of scaffolds derived directly from the chemical compound This compound .

Investigations into related isomers are more common. For instance, derivatives of 5-bromofuran-2-carbaldehyde and 3-bromofuran-2-carbaldehyde (B86034) have been used to create a variety of compounds, including Schiff bases, acrylic acids, and other heterocyclic systems, which have subsequently been evaluated for anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netacgpubs.orgsmolecule.comjmchemsci.comontosight.ainih.govjmchemsci.comtandfonline.comnih.govchemicalbook.comresearchgate.net Similarly, research exists on the applications of 3-bromofuran (B129083) and other furan-based compounds in medicinal chemistry. smolecule.comwikipedia.org

However, the explicit use of this compound as a scaffold for developing novel bioactive compounds, and the subsequent evaluation of these specific derivatives for anticancer, antimicrobial, or anti-inflammatory properties as outlined in the requested article structure, is not documented in the available search results. Therefore, the generation of a detailed article adhering to the provided outline is not possible at this time due to the absence of specific and relevant research findings.

Biological and Medicinal Applications of 2 Bromofuran 3 Carbaldehyde Scaffolds

Contributions to Drug Lead Optimization and Pharmacological Profile Enhancement

Extensive searches have yielded information on related isomers, such as 5-bromofuran-2-carbaldehyde and 3-bromofuran-2-carbaldehyde (B86034), which have been documented as valuable starting materials and scaffolds in the synthesis of various biologically active compounds. For instance, derivatives of 5-bromofuran-2-carbaldehyde have been investigated as inhibitors of the SARS-CoV-2 main protease and as modulators of free fatty acid receptor 3. tandfonline.comnih.govnih.gov Similarly, compounds derived from 3-bromofuran-2-carbaldehyde have been explored for their potential in developing novel therapeutics. cymitquimica.com

However, the explicit use of 2-bromofuran-3-carbaldehyde as a central scaffold in lead optimization studies, including detailed structure-activity relationship (SAR) data or its specific impact on the pharmacological properties of drug candidates, is not described in the reviewed literature. The available information primarily identifies this compound as a chemical intermediate.

Consequently, due to the lack of specific research findings and data tables pertaining directly to this compound in the context of drug lead optimization, a detailed analysis of its contributions in this area cannot be provided at this time. Further research would be required to elucidate the specific roles and potential advantages of incorporating the this compound scaffold in medicinal chemistry programs.

Future Perspectives and Emerging Research Avenues for 2 Bromofuran 3 Carbaldehyde

Catalytic Asymmetric Synthesis Utilizing 2-Bromofuran-3-carbaldehyde

The development of methods for creating chiral molecules is a cornerstone of modern medicinal chemistry and materials science. This compound is a promising substrate for catalytic asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. cam.ac.uk

Future research is likely to focus on the aldehyde functional group as a handle for introducing stereocenters. Asymmetric nucleophilic additions to the aldehyde, such as alkylations, allylations, and aldol (B89426) reactions, can be catalyzed by chiral organocatalysts or transition-metal complexes to produce chiral alcohols with high enantioselectivity. Furthermore, the resulting chiral furyl alcohol can undergo subsequent transformations. For instance, novel methods involving an oxidative rearrangement of 3-furyl alcohols, formed from the addition of organometallic reagents to a 3-furfural, can lead to the synthesis of highly functionalized, enantioenriched 2-substituted 3-furfurals. acs.org

The bromine atom on the furan (B31954) ring provides a secondary site for synthetic elaboration via stereoselective cross-coupling reactions. After establishing a chiral center relative to the aldehyde, the bromo-group can be used in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, directed by chiral ligands to create complex molecules with multiple stereocenters. researchgate.netsci-hub.se The development of dual catalytic systems, which can simultaneously or sequentially activate different parts of the molecule, represents a frontier in this area. nih.gov

Table 1: Potential Asymmetric Reactions with this compound

| Reaction Type | Reagent/Catalyst System | Potential Product |

| Asymmetric Alkylation | Dialkylzinc, Chiral Amino Alcohol | Chiral Secondary Alcohol |

| Asymmetric Allylation | Allylboronate, Chiral Diol (e.g., BINOL) | Chiral Homoallylic Alcohol |

| Asymmetric Aldol | Ketone, Chiral Proline Derivative | Chiral β-Hydroxy Ketone |

| Asymmetric Cyanosilylation | TMSCN, Chiral Lewis Base or Metal Complex | Chiral Cyanohydrin |

Integration into Material Science Applications

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. patsnap.com These bio-based materials can offer superior properties, such as enhanced gas barrier capabilities and thermal stability. patsnap.com this compound serves as a valuable, bifunctional monomer precursor for novel polymer systems.

A promising research avenue involves the oxidation of the aldehyde group to a carboxylic acid, yielding 2-bromofuran-3-carboxylic acid. fluorochem.co.uk This molecule can then undergo polymerization. For example, through debrominative coupling or other cross-coupling reactions, it could be used to synthesize novel polyesters, polyamides, or other condensation polymers. The substitution pattern of the furan ring is critical; for instance, monomers like [2,2']bifuran-5,5'-dicarboxylic acid esters, derived from bromofuran carboxylates, are essential for producing poly(ethylene bifuranoate) (PEF), a bio-based alternative to poly(ethylene terephthalate) (PET). researchgate.net The unique 2,3-substitution pattern of derivatives from this compound could lead to polymers with distinct thermal and mechanical properties compared to those from 2,5-disubstituted furans. ontosight.ai

The compound can also be utilized in developing functional materials like dyes and coatings, where the furan scaffold can be modified to tune electronic and optical properties. chemimpex.com

Advanced Drug Delivery Systems Incorporating Furan-Based Structures

The development of targeted drug delivery systems aims to increase therapeutic efficacy while minimizing side effects. Furan chemistry has been successfully employed to create advanced nanoparticle-based drug carriers. nih.govutoronto.ca A key strategy involves the Diels-Alder reaction between a furan-functionalized polymer and a maleimide-modified antibody or targeting ligand, allowing for the creation of immuno-nanoparticles that can specifically target cancer cells. utoronto.ca

This compound is an ideal candidate for integration into such systems. The aldehyde group provides a reactive handle for conjugation to a polymer backbone or for modification into other functional groups. mdpi.com The bromine atom offers a distinct reaction site for introducing a payload (a drug molecule) via robust methods like Suzuki or Stille coupling. This "orthogonality" of the two functional groups allows for a modular and controlled assembly of the drug delivery vehicle. Researchers can control the size and drug-loading capacity of the resulting nanoparticles, which is a critical factor for their in vivo performance. nih.gov

Table 2: Hypothetical Components of a Drug Delivery System Derived from this compound

| Component | Function | Derivation from this compound |

| Polymer Backbone | Forms the nanoparticle carrier | Aldehyde group is used for covalent attachment to a biocompatible polymer (e.g., PEG, poly(lactic acid)). |

| Targeting Ligand | Directs nanoparticle to specific cells | Bromine atom is replaced with a targeting moiety (e.g., antibody, peptide) via Pd-catalyzed cross-coupling. |

| Therapeutic Drug | Provides the pharmacological effect | A drug molecule is attached, potentially at the same site as the targeting ligand or via a linker attached to the polymer. |

| Furan Moiety | Enables conjugation chemistry | The inherent furan ring can be used for "click" reactions like Diels-Alder cycloadditions for further functionalization. utoronto.ca |

Mechanistic Insights into Biological Action and Off-Target Effects

Furan derivatives are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects. wisdomlib.orgijabbr.comutripoli.edu.ly The furan ring often acts as a stable, aromatic scaffold or as a bioisostere for other rings like phenyl or thiophene. ijabbr.com

Understanding the mechanism of action is crucial for designing more potent and safer drugs. Research into furan-based inhibitors has provided key insights. For example, certain furan derivatives have been shown to inhibit salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis. nih.gov This enzyme is part of a metabolic pathway essential for the bacterium but absent in humans, which minimizes the risk of off-target effects. nih.gov

However, the metabolism of furan compounds can also lead to toxicity. The furan ring can be metabolically activated to form highly reactive intermediates, such as unsaturated dicarbonyls, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cell damage. rsc.org Future research on derivatives of this compound will need to carefully investigate their metabolic fate. Studies will focus on how the specific substituents—the bromo and carbaldehyde groups—influence metabolic pathways and the potential for forming reactive species. This research is essential for predicting potential off-target effects and for designing analogues with improved safety profiles.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important. colab.ws Research on this compound is poised to benefit from and contribute to this field.

One major focus is the sustainable sourcing of starting materials. There is a strong push to produce furan platform chemicals, like furfural (B47365), from renewable biomass instead of petrochemicals. rsc.orgnih.govmdpi.com This shift towards bio-derived feedstocks significantly reduces the environmental footprint of the entire synthetic chain.

Innovations in the synthetic process itself are also a key research avenue. This includes:

Catalysis: Developing heterogeneous catalysts that can be easily recovered and reused. For instance, silica-supported copper catalysts have been used for reactions of furan aldehydes under continuous flow conditions, offering a greener alternative to homogeneous catalysts. acs.org

Safer Reagents and Solvents: Replacing hazardous reagents and solvents. A scalable synthesis of 2-bromofuran (B1272941) has been developed using N-bromosuccinimide (NBS) in dimethylformamide (DMF), avoiding more hazardous brominating agents and simplifying purification through steam distillation. sci-hub.se Further innovations could involve using ionic liquids or water as reaction media. nih.govechemi.com